- 2,3-Dihydrobenzoxazepin-4(5H)-one compounds as RIP1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 958488-72-7 ((S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride)
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride structure](https://it.kuujia.com/scimg/cas/958488-72-7x500.png)
958488-72-7 structure
Nome del prodotto:(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
Numero CAS:958488-72-7
MF:C10H13ClN2O2
MW:228.675421476364
CID:2360015
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
- LGLCJIIJYYSZRU-FJXQXJEOSA-N
- 7-(S)-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one hydrochloride
- 3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
- (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, hydrochloride
- (3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
- (3S)-3-Amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one hydrochloride
- [(3S)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]ammonium chloride
- (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
-
- Inchi: 1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
- Chiave InChI: LGLCJIIJYYSZRU-FJXQXJEOSA-N
- Sorrisi: CN1C(=O)[C@@H](N)COC2C=CC=CC1=2.Cl
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 232
- Superficie polare topologica: 55.6
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6486853-10.0g |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 10g |
$6390.0 | 2023-05-23 | |
Enamine | EN300-6486853-1.0g |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 1g |
$1485.0 | 2023-05-23 | |
Chemenu | CM341121-100mg |
3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |
958488-72-7 | 95%+ | 100mg |
$616 | 2024-07-18 | |
1PlusChem | 1P01EJTF-50mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 50mg |
$487.00 | 2023-12-15 | |
Aaron | AR01EK1R-500mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 500mg |
$1618.00 | 2023-12-14 | |
Aaron | AR01EK1R-250mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 98% | 250mg |
$620.00 | 2025-02-10 | |
Ambeed | A934753-1g |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 98% | 1g |
$1549.0 | 2025-03-18 | |
A2B Chem LLC | AX57683-250mg |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 95% | 250mg |
$809.00 | 2024-07-18 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02205-5g |
(S)-3-AMINO-5-METHYL-2,3-DIHYDROBENZO[B][1,4]OXAZEPIN-4(5H)-ONE HCL |
958488-72-7 | 95%% | 5g |
$2230 | 2023-09-07 | |
ChemScence | CS-0099908-250mg |
3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 250mg |
$815.0 | 2022-04-26 |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 10 min, 0 °C; 1 h, 0 °C
Riferimento
- Preparation of imidazolinone derivatives as RIP1 inhibitor and its application in inflammatory disease, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 15 h, rt
Riferimento
- Process and intermediates for preparing benzoxazepines, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 3 h, rt
Riferimento
- DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase InhibitorsJournal of Medicinal Chemistry, 2016, 59(5), 2163-2178,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 3 h, rt
Riferimento
- Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory DiseasesJournal of Medicinal Chemistry, 2017, 60(4), 1247-1261,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
Riferimento
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Riferimento
- Preparation of N-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)- and N-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-2-alkoxy-3,4,5-trihydroxyalkylamides and their compositions containing them for treating antiproliferative diseases, particularly cancer, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 3 h, rt
Riferimento
- Fused ring heteroaryl compounds as RIPK1 inhibitors and their preparation, United States, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 3 h, rt
Riferimento
- Preparation of heterocyclic amides as RIP1 kinase inhibitors for therapy, Korea, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid ; rt
Riferimento
- Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic CancerACS Medicinal Chemistry Letters, 2019, 10(6), 857-862,
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Raw materials
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Preparation Products
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Letteratura correlata
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
958488-72-7 ((S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride) Prodotti correlati
- 2137057-99-7((9S)-9-ethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3-carboxylic acid)
- 1619884-63-7(1H-Indazole-5-carboxamide, N-(3-chloro-4-fluorophenyl)-)
- 860788-43-8(2-(4-fluorophenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone)
- 2680848-76-2(methyl 4-bromo-5-{(tert-butoxy)carbonylamino}-6-methylpyridine-2-carboxylate)
- 2377275-23-3((S,R,S)-AHPC-PEG5-NH2 hydrochloride)
- 2171322-13-5((2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}butanoic acid)
- 307346-44-7(N'-(1E)-(2-ethoxyphenyl)methylidene-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide)
- 2418714-00-6(3-azido-5-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2,4,6-trimethylbenzoic acid)
- 1421944-09-3(2-methyl-6-[(E)-2-phenylethenyl]-2,3,4,5-tetrahydropyridazin-3-one)
- 1806412-70-3(2-Bromo-1-(5-iodo-2-nitrophenyl)propan-1-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:958488-72-7)(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):277.0/470.0/1267.0